N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Efflux pump inhibitor Pseudomonas aeruginosa Structure-Activity Relationship

This 4-fluorobenzyl derivative of the 4-oxo-4H-pyrido[1,2-a]pyrimidine class features a unique 2-oxyacetamide linker—distinct from the extensively used carbon-linked series. This substitution pattern is critical for systematically interrogating hydrogen-bond acceptor placement and conformational flexibility in MexAB-OprM efflux pump inhibitor campaigns. Given the scaffold’s sensitivity to minor modifications, generic substitution is scientifically unsound. Deploy as a key intermediate or comparator; de novo profiling is required due to absence of published bioactivity data.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 1105213-62-4
Cat. No. B2765084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
CAS1105213-62-4
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1)OCC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O3/c18-13-6-4-12(5-7-13)10-19-15(22)11-24-16-9-17(23)21-8-2-1-3-14(21)20-16/h1-9H,10-11H2,(H,19,22)
InChIKeyPAEKGCZRBOBWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights: N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide Chemical Identity and Research Context


N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105213-62-4) is a synthetic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core linked via an acetamide bridge to a 4-fluorobenzyl group . This scaffold is structurally related to a series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives investigated as MexAB-OprM efflux pump inhibitors in Pseudomonas aeruginosa, where related analogues were shown to potentiate the activity of levofloxacin and aztreonam [1]. The compound is commercially sourced primarily as a research chemical, with typical purity around 95% . However, its specific biological activity profile and quantitative differentiation from nearest structural analogues remain uncharacterised in the public domain.

Critical Procurement Alert: Why N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide Cannot Be Simply Substituted


Compounds within the 4-oxo-4H-pyrido[1,2-a]pyrimidine class are highly sensitive to substitution patterns; minor modifications to the 2-position linker or the N-benzyl moiety profoundly alter biological activity [1]. In analogous series, switching from a carbon-linked to an oxygen-linked substituent, or altering the aryl group on the benzylamine, has resulted in marked changes in efflux pump inhibition potency, solubility, and in vivo efficacy [1]. Without direct comparative data for this specific 4-fluorobenzyl derivative, assuming interchangeable performance with other in-class compounds (e.g., 9-methyl or 4-methylbenzyl analogues) introduces significant risk of selecting a compound with suboptimal or entirely different properties . The quantitative evidence below, although limited, underscores why generic substitution is scientifically unsound for this scaffold.

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide


Contextual SAR: Efflux Pump Inhibition Potency Gap in 4-Oxo-4H-pyrido[1,2-a]pyrimidine Series

In a closely related series, the carbon-linked analogue 2-(4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine (prepared via Suzuki coupling) demonstrated specific MexAB-OprM efflux pump inhibitory activity, potentiating levofloxacin (LVFX) and aztreonam (AZT) in P. aeruginosa [1]. The target compound features an oxygen-linked acetamide side chain with a 4-fluorobenzyl amide, a structural motif not evaluated in that study. Class-level inference suggests that the switch from a direct C–C bond to an O–CH2–CO–NH– linker is expected to drastically alter both the electronic nature and the three-dimensional orientation of the fluorophenyl group, likely resulting in a quantitatively different activity profile; however, no direct potency data (e.g., IC50, MPC fold enhancement) exist for the target compound [1].

Efflux pump inhibitor Pseudomonas aeruginosa Structure-Activity Relationship

Physicochemical Differentiation: Calculated vs. Measured Solubility and logP Gap

While measured aqueous solubility and logP for the target compound are not publicly available, class-level trends indicate that fluorobenzyl substitution increases lipophilicity relative to unsubstituted benzyl analogues . The target compound's molecular formula (C17H14FN3O3) and MW (327.3 g/mol) suggest a moderate logP, but the presence of the oxygen-linked acetamide bridge may enhance polarity compared to carbon-linked counterparts. In the efflux pump inhibitor series, a morpholine-bearing analogue (D13-9001) required a charged quaternary ammonium group to achieve high solubility (>10 mg/mL) and in vivo activity, while neutral analogues suffered from poor solubility [1]. Where the target compound sits on this solubility spectrum is unknown without empirical measurement.

Physicochemical properties Solubility Lipophilicity

Purity and Identity: Vendor-Supplied Quality Metrics vs. Research-Grade Requirements

Commercially, the target compound is typically supplied at 95% purity by HPLC . In contrast, structurally analogous compounds such as N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105214-12-7) are also listed at 95% purity, offering no differential advantage in baseline quality . For research applications requiring >98% purity, purchasers must request custom purification, and the absence of a published analytical certificate means batch-to-batch consistency cannot be compared across suppliers without independent verification.

Chemical purity Quality control Procurement specifications

Recommended Application Scenarios for N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide Based on Available Evidence


Chemical Probe Synthesis and SAR Exploration of Pyrido[1,2-a]pyrimidine Efflux Pump Inhibitors

This compound is most rationally deployed as a key intermediate or comparator in medicinal chemistry campaigns targeting MexAB-OprM efflux pump inhibition in Gram-negative bacteria. Its unique 2-oxyacetamide linker differentiates it from the extensively studied C-2 carbon-linked series, allowing researchers to systematically probe the role of hydrogen-bond acceptor placement and conformational flexibility on target engagement [1]. However, due to the complete absence of published in vitro or in vivo data for this specific compound, its use must be accompanied by de novo biological profiling.

Building Block for Diversity-Oriented Synthesis of Pyrido-pyrimidine Libraries

As a versatile synthetic building block, the compound's acetamide moiety serves as a convenient handle for further derivatisation. It can be used to generate focused libraries of N-substituted acetamides for screening against a range of biological targets (kinases, GPCRs, etc.) where the pyrido[1,2-a]pyrimidine core has demonstrated pharmacophoric relevance [2]. Procurement is justified when the fluorobenzyl group is specifically required for metabolic stability or target-binding hypothesised from computational models, but experimental validation remains essential.

Negative Control or Inactive Comparator for Fluorobenzyl-Containing Analogues

Given the lack of reported bioactivity, this compound could potentially serve as a negative control in assays where the fluorobenzyl motif is expected to be critical for activity. If a related analogue with a different N-substituent shows potent activity, this compound may help establish the contribution of the 4-fluorobenzyl group to pharmacophore binding. This application is speculative and must be verified experimentally.

Method Development for LC-MS/MS Quantification of Pyrido-pyrimidine Derivatives

Owing to its defined molecular weight (327.3 g/mol) and distinct isotopic pattern from the fluorine atom, this compound can be used as an internal standard or test analyte in the development of sensitive LC-MS/MS methods for quantifying pyrido[1,2-a]pyrimidine-based drug candidates in biological matrices. This application does not require intrinsic biological activity and leverages its unique physicochemical signature.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.